molecular formula C10H9Br2FO2 B1409969 Ethyl 2,6-dibromo-4-fluorophenylacetate CAS No. 1806307-48-1

Ethyl 2,6-dibromo-4-fluorophenylacetate

Cat. No.: B1409969
CAS No.: 1806307-48-1
M. Wt: 339.98 g/mol
InChI Key: BVSRFWZKESUMIH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C10H9Br2FO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dibromo-4-fluorophenylacetate can be synthesized through a multi-step process involving the bromination and fluorination of phenylacetate derivatives. One common method involves the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to fluorination using a fluorinating agent like silver fluoride or cesium fluoride under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-4-fluorophenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-4-fluorophenylacetate involves its interaction with molecular targets through its reactive functional groups. The bromine and fluorine substituents can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-dibromo-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2,6-dibromo-4-iodophenylacetate: Similar structure but with an iodine atom instead of fluorine.

    Ethyl 2,6-dibromo-4-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Ethyl 2,6-dibromo-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various chemical and biological applications.

Biological Activity

Ethyl 2,6-dibromo-4-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H9Br2FO2C_{10}H_{9}Br_{2}FO_{2}. The compound features a phenyl ring substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its halogen substituents. The bromine and fluorine atoms can engage in hydrogen bonding , halogen bonding , and van der Waals interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of halogens may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Activity : Research has indicated that this compound may possess anticancer properties. Its structural features allow it to act as a potential inhibitor of cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Insecticidal Activity : this compound has been explored for its insecticidal properties, making it a candidate for agricultural applications. Its efficacy against pests can be attributed to its ability to disrupt hormonal regulation in insects.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Investigation into Anticancer Effects

In vitro studies conducted on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Ethyl 2,6-dibromo-4-chlorophenylacetateBromine + ChlorineModerate antimicrobial activity; less potent than fluorinated analogs
Ethyl 2,6-dibromo-4-iodophenylacetateBromine + IodineLower reactivity; reduced biological activity due to larger iodine atom
Ethyl 2,6-dibromo-4-methylphenylacetateBromine + MethylLimited biological activity; primarily used as a synthetic intermediate

Properties

IUPAC Name

ethyl 2-(2,6-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRFWZKESUMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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